molecular formula C18H18N2O3S B2901529 3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 1164536-22-4

3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2901529
CAS RN: 1164536-22-4
M. Wt: 342.41
InChI Key: VGRHSQIWYCNVBM-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as MMB or MMBI, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various studies. In

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide in lab experiments is its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide. One area of research is the development of more potent and selective analogs of this compound for cancer treatment. Another area of research is the study of the potential use of this compound in the treatment of various inflammatory and neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and potential side effects of this compound. In addition, the mechanism of action of this compound needs to be further elucidated to fully understand its potential uses in scientific research.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. It has been extensively studied for its potential use in cancer treatment, as well as its anti-inflammatory and neuroprotective properties. While further studies are needed to fully understand the mechanism of action and potential side effects of this compound, this compound has the potential to be a valuable tool in scientific research.

Synthesis Methods

The synthesis of 3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide involves the reaction of 4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.

properties

IUPAC Name

3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-8-9-14(23-4)15-16(11)24-18(20(15)2)19-17(21)12-6-5-7-13(10-12)22-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRHSQIWYCNVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=CC=C3)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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